molecular formula C15H23BO3 B1393144 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)phenol CAS No. 1073355-25-5

2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)phenol

Cat. No.: B1393144
CAS No.: 1073355-25-5
M. Wt: 262.15 g/mol
InChI Key: KQYHREMMWZUJJX-UHFFFAOYSA-N
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Description

2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)phenol is a useful research compound. Its molecular formula is C15H23BO3 and its molecular weight is 262.15 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

The compound’s mode of action is likely based on its ability to form boronate esters with diols, a characteristic feature of boronic acids and their derivatives . This property allows it to interact with biological targets that have diol-containing side chains, such as serine or threonine residues in proteins .

Biochemical Pathways

Given the broad reactivity of boronic acids, it is plausible that this compound could influence multiple pathways, particularly those involving proteins with diol-containing side chains .

Pharmacokinetics

Boronic acids and their derivatives are generally well absorbed and distributed in the body . Their metabolism often involves the conversion of the boronic acid or boronate ester to a more easily excreted form .

Result of Action

The ability of boronic acids and their derivatives to form reversible covalent bonds with diols can lead to the modulation of protein function, potentially resulting in various cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the formation and stability of boronate esters . Moreover, the presence of diols in the environment can compete with the biological target for binding to the compound .

Biochemical Analysis

Biochemical Properties

2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)phenol is known for its ability to participate in borylation reactions, which are essential in the formation of carbon-boron bonds. This compound interacts with enzymes and proteins that facilitate these reactions, such as palladium and copper catalysts. The nature of these interactions involves the formation of stable complexes that enhance the efficiency of the borylation process .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of specific enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell . Additionally, it can alter gene expression patterns, leading to changes in cellular function and behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent or non-covalent bonds with their active sites. This interaction can lead to changes in enzyme conformation and activity, ultimately affecting the biochemical pathways in which these enzymes are involved . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in alterations in cellular function, including changes in metabolic activity and gene expression . These temporal effects are essential for understanding the long-term implications of using this compound in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can enhance specific biochemical reactions without causing significant adverse effects. At higher doses, it may exhibit toxic effects, including cellular damage and disruption of normal metabolic processes . Understanding the dosage-dependent effects is crucial for determining the safe and effective use of this compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to borylation and hydroboration reactions. It interacts with enzymes such as palladium and copper catalysts, which facilitate these reactions. The compound’s involvement in these pathways can affect the levels of various metabolites and the overall metabolic flux within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is essential for optimizing the use of this compound in biochemical research and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects . The localization of this compound is crucial for its activity and function, as it determines the specific biochemical pathways and processes it can influence.

Properties

IUPAC Name

2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BO3/c1-14(2)15(3,4)19-16(18-14)11-7-9-12-8-5-6-10-13(12)17/h5-6,8,10,17H,7,9,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQYHREMMWZUJJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCCC2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674695
Record name 2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073355-25-5
Record name 2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)phenol
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2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)phenol
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2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)phenol
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2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)phenol
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2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)phenol
Reactant of Route 6
2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)phenol

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